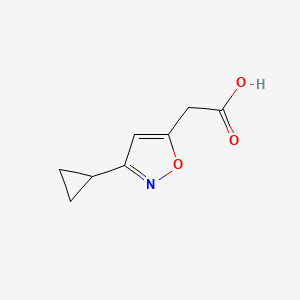

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid

Description

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid (CAS: 1368177-31-4) is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a cyclopropyl group at the 3-position and an acetic acid moiety at the 5-position . Its molecular formula is C₈H₉NO₃ (molecular weight: 167.16 g/mol), with a SMILES string of C1CC1C2=NOC(=C2)CC(=O)O and InChIKey UKHQTXPEYDZFTJ-UHFFFAOYSA-N .

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)4-6-3-7(9-12-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHQTXPEYDZFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367988-80-4 | |

| Record name | 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclopropyl-substituted nitrile with an appropriate acid can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism by which 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The cyclopropyl group adds steric bulk, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic Acid

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

- Key Differences: Replaces the 1,2-oxazole ring with a 1,2,4-oxadiazole, introducing an additional nitrogen atom. Hazard Profile: Classified with warnings for skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

VGX-1027 [(S,R)-3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Key Differences :

Substituent Variations

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

- Key Differences :

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride

Physicochemical and Functional Comparison

Table 1: Structural and Functional Comparison

Key Insights

Heterocycle Impact : The 1,2-oxazole core in the target compound balances aromaticity and moderate polarity, while oxadiazole derivatives offer enhanced hydrogen bonding but increased toxicity.

Substituent Effects : Cyclopropyl groups improve metabolic stability compared to phenyl or cyclohexyl groups, which may enhance bioavailability .

Functional Groups : The acetic acid moiety provides a carboxylic acid functional group for salt formation or derivatization, contrasting with sulfonyl fluorides or amides in analogs .

Biological Activity

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopropyl group attached to an oxazole ring, which is further linked to an acetic acid moiety. This structure is significant for its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with oxazole rings often possess antimicrobial properties. The specific activity of this compound against various pathogens remains an area of active investigation.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

The primary target for this compound is thought to be cyclin-dependent kinase 2 (CDK2). This enzyme is essential for the transition between the G1 and S phases of the cell cycle. Inhibition of CDK2 can lead to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| U-937 (Leukemia) | 8.7 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.3 | Reduced viability |

These results indicate that the compound may be effective in targeting multiple cancer types through different mechanisms .

Case Studies

In a notable case study, researchers investigated the compound's effect on human breast adenocarcinoma cells (MCF-7). The study revealed that treatment with this compound led to significant apoptosis, as evidenced by flow cytometry assays showing increased Annexin V positivity in treated cells compared to controls .

Another study focused on its potential as an antimicrobial agent, where it was tested against various bacterial strains. Preliminary results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential use in developing new antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of cyclopropyl-substituted precursors with hydroxylamine derivatives under acidic conditions. For example, refluxing a mixture of cyclopropylcarbonitrile derivatives with hydroxylamine hydrochloride in acetic acid (3–5 hours) followed by recrystallization from DMF/acetic acid yields oxazole derivatives . Optimization of temperature, solvent polarity, and stoichiometry of reagents (e.g., sodium acetate as a base) is critical for minimizing side reactions like over-oxidation or ring-opening.

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

- NMR : and NMR can confirm the oxazole ring (e.g., characteristic shifts for C-5 proton at δ 6.5–7.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm).

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving cyclopropyl ring conformations and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 194.1 for CHNO).

Q. How can impurities or byproducts from synthesis be identified and mitigated?

Common impurities include oxazole ring-opened products (e.g., β-keto amides) or cyclopropyl ring-degraded derivatives. Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS can separate and identify these. Recrystallization in DMF/acetic acid (7:3 v/v) effectively removes polar byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved biological activity?

Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., SCD1 for lipid metabolism studies) can predict binding affinities. Substituents on the cyclopropyl group or oxazole ring can be modified to enhance hydrophobic interactions. For example, MK-8245, a related oxazole derivative, shows nanomolar IC values against SCD1 by optimizing steric bulk near the oxazole ring .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent ATP concentrations).

- Metabolite interference : Use LC-MS to identify metabolic byproducts (e.g., oxidized cyclopropyl rings) that may inhibit or enhance activity in vivo .

- Species specificity : Test across human, rat, and mouse models, as seen with SCD1 inhibitors where species-dependent IC values vary up to 3-fold .

Q. How can crystal structure analysis address challenges in polymorph identification?

SHELXL refinement with ORTEP-3 visualization can distinguish polymorphs by analyzing unit cell parameters and torsion angles. For example, cyclopropyl ring puckering (envelope vs. twist conformations) may indicate different packing modes. High-resolution data (d < 0.8 Å) are essential for detecting subtle differences .

Q. What are the key considerations for designing stability studies under physiological conditions?

- pH-dependent degradation : Monitor hydrolysis of the oxazole ring in buffers (pH 1–9) via HPLC. The acetic acid moiety may stabilize the compound at acidic pH.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for oxazoles).

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products (e.g., ring-opened aldehydes) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.